Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Hydrogen bonding Target engagement Medicinal chemistry SAR

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921842-30-0) is a synthetic small molecule belonging to the 1,5-benzoxazepine class, characterized by a fused seven-membered oxazepine ring bearing a 3,3-dimethyl-4-oxo substitution pattern and a 4-butoxybenzamide moiety attached at the 7-position. Its molecular formula is C22H26N2O4 with a molecular weight of 382.46 g/mol.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 921842-30-0
Cat. No. B2553349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
CAS921842-30-0
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
InChIInChI=1S/C22H26N2O4/c1-4-5-12-27-17-9-6-15(7-10-17)20(25)23-16-8-11-19-18(13-16)24-21(26)22(2,3)14-28-19/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25)(H,24,26)
InChIKeyAOLWVIIGUYOANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921842-30-0): Structural Identity and Research-Grade Procurement Profile


4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921842-30-0) is a synthetic small molecule belonging to the 1,5-benzoxazepine class, characterized by a fused seven-membered oxazepine ring bearing a 3,3-dimethyl-4-oxo substitution pattern and a 4-butoxybenzamide moiety attached at the 7-position. Its molecular formula is C22H26N2O4 with a molecular weight of 382.46 g/mol [1]. The compound is cataloged in PubChem (CID 40887721) and is offered by multiple chemical vendors as a research-grade screening compound [1]. Structurally related 1,5-benzoxazepine derivatives have been investigated across multiple therapeutic areas including squalene synthase inhibition for hyperlipidemia, PI3Kδ inhibition for oncology and inflammation, and 5-HT6 receptor modulation for neurological disorders [2].

Why N5-Substituted and 8-Yl Positional Isomers Cannot Substitute for CAS 921842-30-0 in Structure-Activity Studies


Within the 1,5-benzoxazepine chemical space, even minor structural modifications produce substantial changes in hydrogen-bonding capacity, molecular geometry, and target engagement profiles. The target compound possesses a free N5–H (hydrogen bond donor count = 2), whereas the commonly encountered N5-methyl analog (CAS 921541-72-2) and N5-ethyl analog (CAS 921543-53-5) each lose one hydrogen bond donor and gain increased steric bulk at a position known to influence receptor binding orientation in related benzoxazepine pharmacophores [1]. Similarly, the 8-yl positional isomer (CAS 921583-37-1) projects the benzamide substituent along a different vector, altering the three-dimensional pharmacophore geometry relative to the 7-yl attachment of the target compound . Class-level SAR from 4,1-benzoxazepine squalene synthase inhibitor programs demonstrates that N-alkylation status and substitution position are critical determinants of both in vitro potency and in vivo metabolic stability, making generic interchange between analogs scientifically unsound without explicit comparative data [2].

Quantitative Differentiation Evidence for CAS 921842-30-0 Versus Closest Structural Analogs


N5-H Hydrogen Bond Donor Capacity: Free NH vs. N5-Methyl and N5-Ethyl Analogs

The target compound retains a free N5–H hydrogen bond donor (HBD count = 2: one from the benzamide amide NH, one from the benzoxazepine ring NH), whereas the N5-methyl analog (CAS 921541-72-2) and N5-ethyl analog (CAS 921543-53-5) each possess HBD count = 1, having lost the benzoxazepine NH donor through alkylation [1]. In the closely related 4,1-benzoxazepine squalene synthase inhibitor series, the presence or absence of an N–H donor at the corresponding ring position was shown to modulate both enzyme inhibitory potency (IC50 values ranging from 15 nM to >1000 nM depending on N-substitution) and hepatic cholesterol synthesis suppression in vivo [2]. This hydrogen-bonding difference is particularly relevant for targets where the oxazepine NH engages in a key donor interaction with a backbone carbonyl or side-chain acceptor in the binding pocket.

Hydrogen bonding Target engagement Medicinal chemistry SAR Benzoxazepine pharmacophore

Positional Isomer Differentiation: 7-yl vs. 8-yl Benzamide Attachment and Target Recognition Vector

The target compound bears the 4-butoxybenzamide moiety at the 7-position of the 1,5-benzoxazepine scaffold, whereas the 8-yl positional isomer (CAS 921583-37-1) attaches the identical benzamide group at the 8-position [1]. This positional shift changes the spatial orientation of the benzamide pharmacophore relative to the benzoxazepine core. In the 4,1-benzoxazepine squalene synthase inhibitor series, Miki et al. (2002) demonstrated that the position and geometry of the pendant aryl/acyl group relative to the oxazepine ring is a primary determinant of inhibitory activity, with IC50 values varying by over 100-fold between regioisomers [2]. While no direct head-to-head comparison between the 7-yl and 8-yl isomers of this specific scaffold has been published, the class-level SAR strongly supports that these positional isomers cannot be considered functionally interchangeable.

Positional isomerism Pharmacophore geometry Binding orientation Benzoxazepine SAR

4-Butoxy vs. 4-Ethoxy Benzamide Chain Length: Lipophilicity and Membrane Permeability Differentiation

The target compound contains a 4-butoxy substituent (4-carbon linear alkoxy chain) on the benzamide ring, compared to the 4-ethoxy analog (CAS 921842-73-1) which bears a 2-carbon ethoxy chain [1]. The target compound has a computed XLogP3 of 3.8, whereas the 4-ethoxy analog has a computed XLogP3 of approximately 2.9–3.2 (estimated from PubChem fragment-based calculation), representing an increase of approximately 0.6–0.9 log units [1]. This lipophilicity difference translates to an estimated 4- to 8-fold increase in theoretical membrane partitioning. In cellular assays, this may correspond to measurably different intracellular exposure and apparent potency. The butoxy chain also provides greater conformational flexibility and a larger hydrophobic surface area for potential van der Waals contacts within lipophilic binding pockets.

Lipophilicity optimization Alkoxy chain SAR Membrane permeability Physicochemical profiling

Electronic Character of 4-Butoxybenzamide vs. 4-Trifluoromethylbenzamide Substituent: Impact on Binding Affinity

The target compound carries an electron-donating 4-butoxy group (Hammett σp ≈ -0.25 for alkoxy) on the benzamide ring, in contrast to the 4-trifluoromethyl analog (CAS 921842-73-1 replacement scenario, with CF3 at benzamide 4-position; Hammett σp ≈ +0.54) which is strongly electron-withdrawing [1]. This electronic divergence alters the electron density of the benzamide carbonyl, modulating its hydrogen bond acceptor strength and the overall dipole moment of the molecule. In the benzoxazepine PI3Kδ inhibitor series described in patent literature, benzamide substituent electronic character was shown to influence both enzyme inhibitory potency and isoform selectivity [2]. The electron-rich 4-butoxybenzamide may preferentially engage targets with complementary electronic environments in the binding pocket compared to the electron-deficient 4-CF3 analog.

Electronic effects Benzamide SAR Substituent constant Binding affinity modulation

Recommended Research Application Scenarios for 4-Butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921842-30-0)


Kinase and Lipid Kinase Inhibitor Screening Campaigns Requiring N5-Unsubstituted Benzoxazepine Scaffolds

For biochemical screening programs targeting PI3K isoforms, mTOR, or related lipid kinases where the benzoxazepine scaffold has established precedence, this compound provides the N5-unsubstituted variant essential for probing hydrogen bond donor requirements at the oxazepine ring. Patent literature demonstrates that 1,5-benzoxazepine derivatives with free N–H functionality can engage kinase hinge regions through distinct hydrogen-bonding patterns compared to their N-alkylated counterparts [1]. Procurement of this specific compound (rather than the more commonly stocked N5-methyl or N5-ethyl analogs) enables assessment of whether the free NH contributes to or detracts from target affinity and selectivity in the user's specific assay system.

Structure-Activity Relationship Studies Exploring 7-Position Benzamide Vector Optimization

The 7-yl attachment geometry of this compound provides a specific pharmacophore vector that is absent in the 8-yl positional isomer [2]. For medicinal chemistry teams optimizing lead compounds within the 1,5-benzoxazepine series, this compound serves as the appropriate 7-substituted comparator for systematically mapping which substitution position yields optimal target engagement. Using both 7-yl (target) and 8-yl isomers in parallel enables definitive determination of the preferred attachment geometry for the specific target of interest.

Lipophilicity-Dependent Cellular Assays Requiring Elevated logP for Membrane Penetration

With a computed XLogP3 of 3.8, this compound occupies a lipophilicity range suitable for cell-permeable probe development, distinguishing it from shorter-chain alkoxy analogs with lower logP values [3]. In phenotypic screening cascades where passive membrane permeability is a prerequisite for activity, the butoxy chain may confer sufficient lipophilicity to achieve intracellular concentrations needed for target modulation, whereas ethoxy or methoxy analogs may fall below the permeability threshold. This compound is therefore the appropriate choice for cell-based assays where membrane penetration is expected to be rate-limiting.

ALOX15/15-Lipoxygenase-1 Inhibitor Exploration with Caution Regarding Database Annotation

The BindingDB entry BDBM50417151 (associated via ChEMBL ID CHEMBL1270410) reports a Ki of 170 nM against human 15-lipoxygenase-1 (ALOX15) assessed via 15-HPETE formation using the Michaelis-Menten equation with N-terminal His6-tagged reticulocyte enzyme [4]. However, cross-verification of the BDBM entry revealed a SMILES structure mismatch, indicating a potential database annotation error. Users pursuing ALOX15 as a target should independently verify this activity before committing to large-scale procurement. If confirmed, this moderate inhibitory potency (Ki = 170 nM) against a validated inflammatory and metabolic disease target would position this compound as a tractable starting point for hit-to-lead optimization.

Quote Request

Request a Quote for 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.